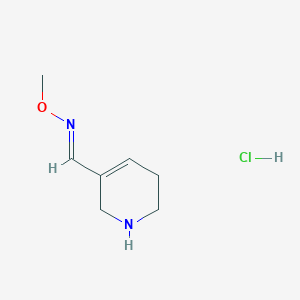

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For example, a study describes the synthesis of a series of 1-alkyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-alkyl-oximes, which includes the subject compound. These compounds were biologically evaluated, revealing their significant potency and duration of action compared to arecoline, a known muscarinic agonist (Toja et al., 1991).

Molecular Structure Analysis

The molecular structure of derivatives of 1,2,5,6-tetrahydropyridine has been studied through methods like X-ray diffraction. For example, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound, was characterized, revealing a flat boat conformation and various intra- and intermolecular hydrogen bonds (Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical properties of 1,2,5,6-tetrahydropyridine derivatives can vary significantly. For instance, a study on the synthesis and properties of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound with structural similarities, discusses its useful properties for studying chemical and enzymatic reactions of related compounds (Whiteley et al., 1969).

Wissenschaftliche Forschungsanwendungen

Muscarinic Cholinergic Agonists

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been identified as a potent and orally active muscarinic cholinergic agonist. It's structurally related to arecoline, a known muscarinic agonist, but offers improved efficacy and longer duration of action. This compound and similar ones have shown promising anti-amnesic properties, making them potential candidates for clinical studies in Alzheimer's disease patients (Toja et al., 1991).

Pharmacological Properties and Prodrugs

The compound has been studied for its improved cholinomimetic properties compared to its parent molecules. Research indicates that certain prodrugs of this compound do not show affinity for muscarinic receptor sites but have cholinesterase inhibiting properties. These prodrugs have shown favorable cholinomimetic properties after oral administration, with some exhibiting superior central selectivity and therapeutic indexes (Toja et al., 1992).

Synthesis and Structural Analysis

The synthesis and crystal structure of derivatives of 1,2,5,6-tetrahydropyridine have been explored. These compounds exhibit certain conformational features that are significant for their biological activity and application. For example, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized and characterized, providing insights into the structural aspects of these derivatives (Sambyal et al., 2011).

Anti-Amnesic Effects in Animal Studies

Studies have shown that derivatives of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, like RU 47213, exhibit significant anti-amnesic effects in animal models. They were effective in reducing working memory impairments in rats, indicating their potential as cognition-enhancing drugs (M'Harzi et al., 1997).

Anticancer and Antiviral Properties

Research has also explored the anticancer and antiviral effects of related compounds, focusing on their interaction with S-adenosyl-L-homocysteine hydrolase. These studies contribute to the broader understanding of the therapeutic potential of tetrahydropyridine derivatives in treating various diseases (Wnuk et al., 1997).

Eigenschaften

IUPAC Name |

(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)methanimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-10-9-6-7-3-2-4-8-5-7;/h3,6,8H,2,4-5H2,1H3;1H/b9-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKHZRONIMAIRB-MLBSPLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride | |

CAS RN |

139886-03-6 | |

| Record name | RU 35963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)

![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)

![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)

![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)

![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)

![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)

![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)

![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)